molecular formula C21H27N3O4 B2960907 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide CAS No. 872857-05-1

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide

Cat. No.: B2960907
CAS No.: 872857-05-1
M. Wt: 385.464
InChI Key: HMMWUAKXBQVCIT-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide is a synthetic indole-derived acetamide characterized by a morpholino-2-oxoethyl group at the indole N1 position and a pentyl chain on the acetamide nitrogen. This compound’s structural features—a morpholine ring and flexible alkyl chain—suggest a balance between solubility and membrane permeability, making it a candidate for further drug development.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-2-3-6-9-22-21(27)20(26)17-14-24(18-8-5-4-7-16(17)18)15-19(25)23-10-12-28-13-11-23/h4-5,7-8,14H,2-3,6,9-13,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMWUAKXBQVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein-protein interactions. The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the indole nitrogen and acetamide group critically influence physicochemical properties. Key analogues and their features include:

Compound Name Substituents (Indole N1 / Acetamide N) Molecular Weight (g/mol) XLogP3 Key Features
Target Compound Morpholino-2-oxoethyl / Pentyl 337.40* ~3.2* Balanced lipophilicity/solubility
2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide Morpholinoethyl / - 313.35 1.8 High polarity (morpholine)
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide - / Phenethyl 292.30 3.6 High lipophilicity
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide - / Phenylethyl + nitro group 351.35 3.8 Electron-withdrawing nitro group

*Calculated values based on structural analogues.

  • Morpholine vs. Alkyl Chains : The morpholine ring (as in the target compound and ) enhances solubility via hydrogen bonding, whereas pentyl (target) or phenethyl groups increase lipophilicity. The target compound’s XLogP3 (~3.2) suggests moderate membrane permeability compared to the more polar (XLogP3 1.8) and highly lipophilic (XLogP3 3.6).

Biological Activity

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including an indole core, a morpholino moiety, and an acetamide group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting specific pathways involved in cell proliferation and inflammation. The exact mechanism involves binding to target proteins, modulating their activity, and subsequently affecting cellular processes.

Anticancer Properties

Research indicates that 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide may inhibit cancer cell growth through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It may induce programmed cell death in cancer cells by activating apoptotic pathways.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

  • Cytokine Modulation : It may reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation; inhibition can lead to reduced inflammatory responses.

Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the effects of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.

Concentration (µM)Cell Viability (%)
0100
585
1070
2045

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls. The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.

Treatment GroupPaw Swelling (mm)Inflammatory Markers (pg/mL)
Control8.5200
Compound (10 mg/kg)4.080

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